

Application Note: Synthesis and Purification of Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citalopram is a widely recognized antidepressant classified as a selective serotonin reuptake inhibitor (SSRI).[1] It is primarily used in the treatment of major depressive disorder, anxiety disorders, and panic disorder.[2][3] The therapeutic efficacy of citalopram is attributed to its Senantiomer, known as Escitalopram. The synthesis of citalopram is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Subsequent purification is critical to remove process-related impurities and isolate the desired final product in a form suitable for pharmaceutical use. This document provides a detailed protocol for the synthesis of racemic citalopram and its conversion to **citalopram oxalate**, along with methods for its purification.

I. Chemical Synthesis Protocol: Citalopram

The synthesis of citalopram is most commonly achieved through a pathway involving successive Grignard reactions with a phthalide derivative, followed by a cyclization step.[4][5] [6] The following protocol outlines a representative synthesis route starting from 5-cyanophthalide.

Experimental Protocol: Synthesis

Step 1: First Grignard Reaction with 4-Fluorophenylmagnesium Bromide

- In a dry, inert-atmosphere reaction vessel, prepare the Grignard reagent by reacting 1,4-bromofluorobenzene with magnesium turnings in dry tetrahydrofuran (THF).[7][8]
- Cool the Grignard solution to 0-5°C.
- Slowly add a solution of 5-cyanophthalide in dry THF to the Grignard reagent.[6]
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate benzophenone product.[6]

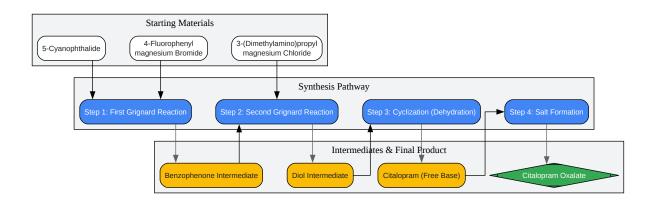
Step 2: Second Grignard Reaction with 3-(Dimethylamino)propylmagnesium Chloride

- In a separate vessel, prepare the second Grignard reagent by reacting 3-(dimethylamino)propyl chloride with magnesium in dry THF.[5]
- Cool the solution of the benzophenone intermediate from Step 1 in dry THF to 0-5°C.
- Slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the cooled intermediate solution.[5]
- Stir the reaction at a controlled temperature (e.g., 5-10°C) for approximately 1 hour.[5]
- After the reaction is complete, quench it with an aqueous acid solution.
- This step yields the key diol intermediate, 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile diol.[8]

Step 3: Cyclization to form Citalopram Base

• Dissolve the crude diol intermediate from Step 2 in a suitable solvent.

Methodological & Application



- Perform a ring-closure reaction by dehydration, typically using a strong acid like sulfuric acid or phosphoric acid at an elevated temperature (e.g., 70°C).[7][8]
- After cyclization is complete, cool the reaction mixture and quench it into ice-cold water.[7]
- Neutralize the solution with a base (e.g., aqueous ammonia) to a pH of approximately 9.0-9.5 and extract the citalogram free base with an organic solvent such as toluene.[7][9]
- Wash the organic layer with water, dry it, and concentrate it under vacuum to obtain crude citalopram base as an oil.

Step 4: Formation of Citalopram Oxalate Salt

- Dissolve the crude citalopram base in a suitable organic solvent, such as acetone, isopropanol, or ethanol.[7][9][10]
- Add a solution of oxalic acid dihydrate in the same solvent to the citalogram base solution.[9]
 [11]
- Stir the mixture, often with heating to 50-60°C, to ensure complete salt formation, then cool to room temperature or below (0°C) to induce precipitation.[7][11]
- Filter the precipitated solid, wash it with a small amount of cold solvent, and dry it under vacuum to yield citalopram oxalate.[7]

Click to download full resolution via product page

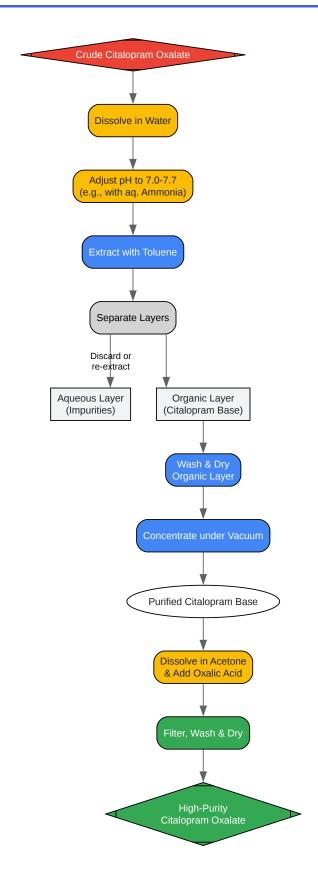
Caption: Synthetic pathway for Citalopram Oxalate.

II. Purification Protocol: Citalopram Oxalate

Purification of **citalopram oxalate** is essential to achieve the high purity required for pharmaceutical applications, typically exceeding 99.5% as measured by HPLC.[9] Common methods include recrystallization and a multi-step process involving conversion to the free base.

Protocol 1: Purification by Recrystallization

- Place the crude **citalopram oxalate** in a flask.
- Add a suitable solvent, such as methanol, ethanol, or isopropanol.
- Heat the mixture while stirring until the solid completely dissolves.
- If necessary, treat the hot solution with activated charcoal to remove colored impurities, then filter it while hot.


- Allow the solution to cool slowly to room temperature to form crystals. For higher recovery, the solution can be further cooled in an ice bath.
- Collect the purified crystals by filtration.
- Wash the crystals with a small volume of the cold recrystallization solvent.
- Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove residual solvent.[5]

Protocol 2: Purification via Free Base Extraction

This method is effective for removing specific impurities that may not be efficiently removed by simple recrystallization.[12]

- Dissolve the crude citalopram oxalate in water, heating to approximately 45°C if necessary to aid dissolution.[12]
- Adjust the pH of the aqueous solution to between 7.0 and 7.7 using a suitable base, such as
 aqueous ammonia or sodium hydroxide.[12] This converts the citalopram oxalate to its free
 base form.
- Extract the aqueous layer with a water-immiscible organic solvent, such as toluene.[12] The citalopram free base will move into the organic layer, while some polar impurities may remain in the aqueous layer.
- Separate the organic layer. The extraction process can be repeated on the aqueous layer to maximize yield.
- Combine the organic extracts and wash them with water.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then concentrate it under reduced pressure to obtain the purified citalogram base.[12]
- Convert the purified base back to the oxalate salt as described in Step 4 of the synthesis protocol by dissolving it in a solvent like acetone and adding oxalic acid dihydrate.[9]
- Filter, wash, and dry the resulting high-purity citalopram oxalate.

Click to download full resolution via product page

Caption: Purification workflow for Citalopram Oxalate.

III. Data Summary

The following tables summarize quantitative data reported in the literature for the synthesis and purification of citalogram and its derivatives.

Table 1: Reaction Yields

Step/Process	Reported Yield	Reference
Synthesis of 5-aminophthalide (intermediate)	70%	[13]
Synthesis of 4- aminophthalimide (intermediate)	83%	[13]
Purification of Escitalopram Free Base (via extraction)	70.9% - 88.9%	[12]
Overall Molar Yield (Purification)	87.3%	[12]

Table 2: Purity and Analytical Data

| Product | Purity Specification | Analytical Method | Reference | | :--- | :--- | :--- | | Escitalopram Oxalate | > 99.5% | HPLC | [9] | | Purified Escitalopram Oxalate | Single impurity < 0.1% | Not Specified | [7] | | Escitalopram Oxalate | Chiral Purity > 98% | HPLC | [9] | | Citalopram Hydrobromide | Starting material < 1% | HPLC | [5] |

Table 3: Analytical Characterization Parameters

| Technique | Details | Application | Reference | | :--- | :--- | :--- | | HPLC | Mobile Phase: Acetonitrile/Phosphate Buffer (90:10, pH 4); Wavelength: 240 nm | Purity analysis and quantitative determination in bulk and dosage forms. |[14] | | HPLC (USP Method) | Mobile Phase: Methanol/Acetonitrile/Buffer (33:7:60); Wavelength: 237 nm | Official method for analysis. |[2] | | Spectroscopy (IR, MS, ¹H NMR) | N/A | Structural confirmation of the synthesized product. |[4][15] | | Melting Point | 146-149°C (Escitalopram Oxalate) | Physical

characterization and identification. |[2] | | Solubility | Soluble in alcohol, sparingly soluble in water, slightly soluble in acetone. | Formulation and purification solvent selection. |[2] |

IV. Conclusion

The synthesis and purification of **citalopram oxalate** are well-established processes that can be executed with high yield and purity. The Grignard-based synthetic route is a robust method for constructing the core structure, while subsequent purification, either through recrystallization or a more involved acid-base extraction procedure, is crucial for achieving pharmaceutical-grade quality. Careful control of reaction parameters and diligent application of purification techniques, verified by analytical methods such as HPLC, are paramount for the successful production of this important active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Review on Escitalopram oxalate and their combinations in Bulk and Pharmaceutical Formulation ProQuest [proquest.com]
- 3. Colorimetric Method for the Estimation of Escitalopram Oxalate in Tablet Dosage Form PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 5. WO2000023431A1 Method for the preparation of citalogram Google Patents [patents.google.com]
- 6. Portico [access.portico.org]
- 7. US20110092719A1 Preparation of Escitalopram, Its Salts and Intermediates Google Patents [patents.google.com]

- 8. US7002025B2 Process for the preparation of citalogram Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Process for the preparation of escitalopram Patent 2017271 [data.epo.org]
- 11. WO2004085416A1 Novel crystalline forms of (s)-citalopram oxalate Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. bipublication.com [bipublication.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis of Escitalopram Oxalate | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Note: Synthesis and Purification of Citalopram Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125297#citalopram-oxalate-synthesis-and-purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

